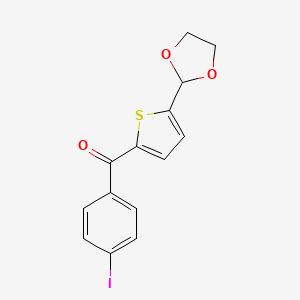

5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUFECODFWKOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641939 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-16-0 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene, a key heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a 4-iodobenzoyl moiety offers a versatile handle for subsequent cross-coupling reactions, while the dioxolane group serves as a stable protecting group for a latent aldehyde functionality. This document details the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

Thiophene-containing molecules are privileged scaffolds in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them a cornerstone of modern medicinal chemistry.[2] The target molecule, this compound, is of particular interest due to its trifunctional nature:

-

The Thiophene Core: A five-membered aromatic ring that provides a rigid, stable framework.[3][4]

-

The 4-Iodobenzoyl Group: An aryl ketone functionality where the iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of molecular diversity.

-

The 1,3-Dioxolane Moiety: A cyclic acetal that effectively protects a formyl (aldehyde) group.[5] This allows for selective manipulation of the iodobenzoyl portion of the molecule without interference from a highly reactive aldehyde. The protecting group can be readily removed under mild acidic conditions to reveal the aldehyde for further derivatization.

This combination makes the title compound a valuable intermediate for constructing complex molecular architectures for pharmaceutical and materials science applications.[6][7]

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent approach to synthesizing the target compound involves a Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction is ideal for installing an acyl group onto an electron-rich aromatic ring like thiophene.[8]

Retrosynthetic Disconnection:

The key disconnection is made at the bond between the thiophene C2 position and the benzoyl carbonyl carbon. This leads to two primary precursors:

-

2-(1,3-Dioxolan-2-yl)thiophene (3)

-

4-Iodobenzoyl Chloride (6)

The overall synthetic pathway is outlined below.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde | 52509-15-6 | Benchchem [benchchem.com]

- 6. chemneo.com [chemneo.com]

- 7. researchgate.net [researchgate.net]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. The guide delves into the structural and spectroscopic characteristics, predicted physicochemical parameters, and detailed analytical methodologies for the characterization of this compound. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile. All protocols and interpretations are presented with the underlying scientific rationale to ensure both accuracy and practical applicability.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The incorporation of a thiophene scaffold into molecular design has led to the development of numerous therapeutic agents and functional organic materials. The title compound, this compound, represents a sophisticated molecular architecture, integrating a protected aldehyde functionality (the dioxolane group), a flexible benzoyl moiety, and a reactive iodine atom. This combination of features suggests potential applications as a versatile intermediate in organic synthesis, a candidate for cross-coupling reactions, and a potential scaffold for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers working with this and structurally similar compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central thiophene ring substituted at the 2- and 5-positions. The 4-iodobenzoyl group introduces a degree of conformational flexibility around the ketone linker, while the dioxolane ring provides a stable, protected form of a formyl group.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "S1" [label="S"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "O1" [label="O"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "I1" [label="I"]; "O2" [label="O"]; "C12" [label="C"]; "O3" [label="O"]; "C13" [label="C"]; "C14" [label="C"];

"C1" -- "C2" [style=double]; "C2" -- "S1"; "S1" -- "C3"; "C3" -- "C4" [style=double]; "C4" -- "C1"; "C1" -- "C5"; "C5" -- "O1" [style=double]; "C5" -- "C6"; "C6" -- "C7" [style=double]; "C7" -- "C8"; "C8" -- "C9" [style=double]; "C9" -- "C10"; "C10" -- "C11" [style=double]; "C11" -- "C6"; "C9" -- "I1"; "C4" -- "C12"; "C12" -- "O2"; "C12" -- "O3"; "O2" -- "C13"; "C13" -- "C14"; "C14" -- "O3"; } Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁IO₃S | Calculated |

| Molecular Weight | 386.20 g/mol | [1] |

| CAS Number | 898778-16-0 | [1] |

| Appearance | Predicted: White to off-white solid | Based on analogs |

| Melting Point | Not available. | - |

| Boiling Point | Predicted: > 400 °C at 760 mmHg | Based on analogs[2] |

| Density | Predicted: 1.719 g/cm³ | [3] |

| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in alcohols and insoluble in water. | Based on general principles and analog data[4] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While experimental spectra for the title compound are not publicly available, the following sections provide predicted data based on the analysis of structurally related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on data from 2-benzoylthiophene and other substituted thiophenes.[5][6]

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | d | 2H | H-2', H-6' | Aromatic protons ortho to the carbonyl group are deshielded. |

| ~7.6-7.7 | d | 2H | H-3', H-5' | Aromatic protons meta to the carbonyl group. |

| ~7.6 | d | 1H | Thiophene H-3 | Thiophene proton adjacent to the benzoyl group. |

| ~7.1 | d | 1H | Thiophene H-4 | Thiophene proton adjacent to the dioxolane group. |

| ~6.1 | s | 1H | Dioxolane CH | Acetal proton. |

| ~4.1-4.2 | m | 4H | Dioxolane CH₂ | Ethylene glycol bridge protons. |

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~187 | C=O | Ketone carbonyl carbon. |

| ~150 | Thiophene C-5 | Carbon bearing the dioxolane group. |

| ~143 | Thiophene C-2 | Carbon bearing the benzoyl group. |

| ~138 | Aromatic C-1' | Quaternary carbon of the iodophenyl ring. |

| ~137 | Aromatic C-3', C-5' | Carbons on the iodophenyl ring. |

| ~134 | Thiophene C-3 | Thiophene CH. |

| ~129 | Aromatic C-2', C-6' | Carbons on the iodophenyl ring. |

| ~128 | Thiophene C-4 | Thiophene CH. |

| ~103 | Dioxolane CH | Acetal carbon. |

| ~100 | Aromatic C-4' | Carbon bearing the iodine atom. |

| ~65 | Dioxolane CH₂ | Ethylene glycol bridge carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are based on general frequencies for thiophene derivatives and aromatic ketones.[7]

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (dioxolane) |

| ~1650 | Strong | C=O stretch (aromatic ketone) |

| ~1580, 1480, 1400 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1280 | Strong | C-O-C stretch (dioxolane) |

| ~830 | Strong | C-H out-of-plane bend (1,4-disubstituted benzene) |

| ~750 | Strong | C-S stretch (thiophene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of iodine (a monoisotopic element with a mass of 127) will result in a characteristic molecular ion peak.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 386

-

Key Fragments:

-

m/z = 259: Loss of the iodine atom ([M-I]⁺).

-

m/z = 231: Fragment corresponding to the 4-iodobenzoyl cation ([COC₆H₄I]⁺).

-

m/z = 183: Loss of the 4-iodobenzoyl group.

-

m/z = 127: Iodine cation ([I]⁺).

-

m/z = 73: Dioxolane fragment.

-

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, likely involving the protection of a thiophene aldehyde followed by a Friedel-Crafts acylation. The following is a proposed synthetic protocol based on established methodologies for similar compounds.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

-

To a solution of 2,5-thiophenedicarboxaldehyde in toluene, add an equimolar amount of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-protected intermediate.

Step 2: Friedel-Crafts Acylation

-

To a solution of 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde in anhydrous dichloromethane at 0 °C, add aluminum chloride (AlCl₃) portion-wise.

-

Add a solution of 4-iodobenzoyl chloride in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.

Analytical Methodologies

The following section outlines the standard analytical techniques for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Standard pulse program, 16 scans, relaxation delay of 1 second.

-

¹³C NMR Parameters: Proton-decoupled pulse program, 1024 scans, relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

-

Parameters: 16 scans, resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Parameters: Ionization energy of 70 eV.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 254 nm.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure has been reported for this compound, analysis of related thiophene derivatives suggests that the thiophene ring is essentially planar.[8] The dihedral angle between the thiophene and the benzoyl group will be a key conformational feature. High-quality single crystals for X-ray analysis can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties of this compound. By leveraging data from analogous structures and fundamental chemical principles, this document serves as a valuable resource for researchers, enabling them to better understand, synthesize, and characterize this promising heterocyclic compound. Further experimental validation of the predicted properties is encouraged to build upon the foundation laid out in this guide.

References

- 1. Thiophene [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Iodothiophene(3437-95-4) 13C NMR [m.chemicalbook.com]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. rsc.org [rsc.org]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene as a Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications, with a focus on the scientific principles that underpin its utility.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a heterocyclic compound featuring a thiophene core, a structural motif prevalent in a wide array of therapeutic agents due to its bioisosteric relationship with the benzene ring.[1][2] The thiophene ring system is known to interact favorably with various biological targets.[1][3] The strategic placement of the 1,3-dioxolane and 4-iodobenzoyl groups on the thiophene scaffold makes this molecule a versatile precursor in the synthesis of complex pharmaceutical compounds.

The 1,3-dioxolane group serves as a protected aldehyde, a critical functional group in many carbon-carbon bond-forming reactions. This protecting group strategy is fundamental in multi-step organic synthesis, preventing unwanted side reactions of the highly reactive aldehyde. The 4-iodobenzoyl moiety introduces a halogenated aromatic ring, which is a common feature in pharmacologically active molecules and provides a reactive site for cross-coupling reactions.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[4] A common synthetic approach involves the protection of an aldehyde on the thiophene ring, followed by a Friedel-Crafts acylation.

A representative synthetic pathway begins with the protection of 2-thiophenecarboxaldehyde. This is achieved by reacting it with ethylene glycol in the presence of an acid catalyst to form 2-(1,3-dioxolan-2-yl)thiophene. This step is crucial as it masks the reactive aldehyde group, preventing it from interfering in the subsequent acylation step. The protected thiophene then undergoes a Friedel-Crafts acylation with 4-iodobenzoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride, to introduce the 4-iodobenzoyl group at the 5-position of the thiophene ring.

Caption: General synthetic route for this compound.

Industrial-scale production would necessitate optimization of this process, potentially exploring continuous flow chemistry to improve reaction control and yield.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C14H11IO3S | [5] |

| Molecular Weight | 386.20 g/mol | [6] |

| Appearance | Typically a solid | N/A |

| Purity | ≥97.0% | [6] |

| Density | 1.719 g/cm³ | [5] |

Characterization Techniques:

The structural integrity of this compound is confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the protons on the thiophene and benzene rings, as well as the protons of the dioxolane group.

-

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[7] The carbonyl carbon and the carbon atoms attached to iodine and sulfur would exhibit distinct chemical shifts.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[7] A strong absorption band around 1680 cm⁻¹ would indicate the presence of the carbonyl group (C=O).[4] Vibrations corresponding to the C-O-C bonds of the dioxolane ring would be observed in the fingerprint region (around 1100 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Application in Pharmaceutical Synthesis: A Precursor to Serotonin Transporter Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the serotonin transporter (SERT).[8][9][10][11] SERT is a key protein in the regulation of serotonin levels in the brain and is the target of many antidepressant medications.[10][11]

Case Study: Synthesis of a Duloxetine Analog Precursor

A notable application of this intermediate is in the synthesis of precursors to duloxetine analogs, such as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.[12][13] Duloxetine is a well-known serotonin-norepinephrine reuptake inhibitor. The synthesis of its analogs often involves the elaboration of the thiophene core.

In a potential synthetic route, the 4-iodobenzoyl group of this compound can be transformed through a series of reactions. The deprotection of the dioxolane group would yield the corresponding aldehyde, which can then undergo further reactions, such as a Grignard reaction, to build the side chain of the target molecule. The iodo-substituent on the benzoyl ring provides a handle for cross-coupling reactions to introduce further diversity.

Caption: A conceptual pathway illustrating the use of the intermediate in drug synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

-

2-(1,3-Dioxolan-2-yl)thiophene

-

4-Iodobenzoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 2-(1,3-dioxolan-2-yl)thiophene and 4-iodobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR, IR, and MS analysis.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14]

-

Handling of Reagents:

-

Aluminum chloride: is corrosive and reacts violently with water. Handle with extreme care in a dry environment.

-

Dichloromethane: is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Thiophene and its derivatives: may cause skin and eye irritation.[14][15][16] Avoid inhalation and direct contact.

-

Conclusion

This compound is a strategically designed molecule that serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting the serotonin transporter. Its synthesis, while requiring careful control, is based on well-established organic chemistry principles. A thorough understanding of its properties and reactivity is crucial for its successful application in drug discovery and development programs.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene (898773-23-4) for sale [vulcanchem.com]

- 5. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [m.chemsrc.com]

- 6. This compound [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine ethanedioate | C21H23NO5S | CID 11847533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 132335-46-7|(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 14. derthon.com [derthon.com]

- 15. fishersci.com [fishersci.com]

- 16. One moment, please... [oxfordlabfinechem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene, a polyfunctional heterocyclic compound. Thiophene derivatives are pivotal building blocks in medicinal chemistry and materials science, making their unambiguous structural confirmation essential for research and development.[1][2][3][4] This document, designed for researchers and drug development professionals, details the core spectroscopic methodologies—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required for the complete characterization of this target molecule. By integrating predictive data based on established chemical principles and analogous structures, this guide serves as a practical manual for anticipating, acquiring, and interpreting the spectral data, ensuring high confidence in molecular identity and purity.

Introduction and Molecular Overview

This compound is a substituted thiophene featuring three key structural motifs: a 2,5-disubstituted thiophene core, a 4-iodobenzoyl moiety, and a 1,3-dioxolane group. The thiophene ring is an electron-rich aromatic system widely used in the synthesis of pharmaceuticals and organic electronic materials.[5] The 4-iodobenzoyl group introduces a heavy atom, making it a useful handle for further cross-coupling reactions, while the dioxolane serves as a common protecting group for a carbonyl function, which can be deprotected under acidic conditions.

The precise characterization of such molecules is the bedrock of reliable scientific discovery. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental formula. Infrared spectroscopy identifies the key functional groups present. Finally, nuclear magnetic resonance spectroscopy maps the precise connectivity of the carbon and hydrogen atoms, providing definitive structural proof. This guide will walk through each technique, explaining the experimental rationale and the expected spectral outcomes.

Synthetic Strategy: A Plausible Route

A robust analytical characterization begins with an understanding of the molecule's synthetic origin, which informs potential impurities and side products. A common and effective method for synthesizing 2-acylthiophenes is the Friedel-Crafts acylation.[6][7][8] In this proposed pathway, 2-(1,3-dioxolan-2-yl)thiophene is acylated with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound with high regioselectivity at the 5-position of the thiophene ring.[8]

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of the target compound.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Rationale: Mass spectrometry is the first essential step in characterization. It provides the molecular weight of the compound, offering immediate confirmation of a successful reaction. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it delivers a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is preferred due to the presence of heteroatoms (O, S) that can be readily protonated. The resulting ion would be the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-600.

Expected Data & Interpretation

The molecular formula for the target compound is C₁₄H₁₁IO₃S. The expected mass spectral data is summarized below.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₄H₁₁IO₃S | Based on the structure. |

| Nominal Mass | 386 g/mol | Sum of integer masses of the most abundant isotopes. |

| Monoisotopic Mass | 385.9528 u | Calculated exact mass for [M] (¹²C₁₄¹H₁₁¹²⁷I¹⁶O₃³²S). |

| Observed Ion [M+H]⁺ | 386.9601 u | The expected exact mass for the protonated molecule. |

Trustworthiness - Isotopic Pattern: The presence of sulfur imparts a characteristic isotopic signature. The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, the HRMS spectrum should exhibit a small A+2 peak (a peak at two mass units higher than the monoisotopic peak) with an intensity of about 4-5% relative to the main [M+H]⁺ peak, providing further validation of the elemental composition.

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation may occur. Understanding potential fragmentation pathways is key to interpreting the spectrum fully.[9][10][11]

Caption: Predicted major fragmentation pathways for the protonated molecule in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For this molecule, the most prominent signal will be the carbonyl (C=O) stretch from the ketone, which confirms the success of the acylation reaction.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The key diagnostic absorption bands for this compound are predicted below.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Structural Assignment |

| ~3100 | C-H Stretch | Medium | Aromatic C-H (Thiophene & Benzene) |

| ~2900 | C-H Stretch | Medium | Aliphatic C-H (Dioxolane) |

| ~1670-1685 | C=O Stretch | Strong | Aryl Ketone |

| ~1580, ~1470 | C=C Stretch | Medium-Strong | Aromatic Rings |

| ~1280 | C-C-C Stretch | Strong | Aryl Ketone Backbone |

| ~1100 | C-O-C Stretch | Strong | Dioxolane Acetal |

| ~820 | C-H Bend | Strong | 1,4-Disubstituted Benzene |

| ~750 | C-S Stretch | Medium | Thiophene Ring |

Trustworthiness - The Carbonyl Stretch: The position of the C=O stretch is highly informative. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹.[12][13] However, conjugation with the aromatic thiophene and benzene rings delocalizes the pi-electrons, weakening the C=O double bond and shifting its absorption to a lower wavenumber, typically in the 1685-1666 cm⁻¹ range.[12][14][15] Observing a strong peak in this specific region provides high confidence in the formation of the conjugated aryl ketone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed molecular structure. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For a molecule of this complexity, 2D NMR experiments (like COSY and HMBC) are essential to unambiguously assign all signals and confirm the precise arrangement of the structural fragments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments for full assignment.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~7.8-7.9 | Doublet | 2H | Benzene protons ortho to C=O |

| H-b | ~7.6-7.7 | Doublet | 2H | Benzene protons ortho to Iodine |

| H-c | ~7.5-7.6 | Doublet | 1H | Thiophene proton (H-3 or H-4) |

| H-d | ~7.1-7.2 | Doublet | 1H | Thiophene proton (H-4 or H-3) |

| H-e | ~6.1 | Singlet | 1H | Dioxolane methine proton (-OCHO-) |

| H-f | ~4.0-4.2 | Multiplet | 4H | Dioxolane ethylene protons (-OCH₂CH₂O-) |

Interpretation: The benzene ring protons are expected to form an AA'BB' system, which often appears as two distinct doublets. The two thiophene protons will appear as two doublets with a small coupling constant typical of 2,5-disubstituted thiophenes. The single proton on the dioxolane ring (H-e) is a characteristic singlet, while the four equivalent protons of the ethylene bridge (H-f) will likely appear as a multiplet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | Ketone Carbonyl (C=O) |

| ~130-150 | Aromatic Quaternary Carbons (Thiophene & Benzene) |

| ~125-138 | Aromatic CH Carbons (Thiophene & Benzene) |

| ~100 | Carbon attached to Iodine (C-I) |

| ~102-104 | Dioxolane Methine Carbon (-OC HO-) |

| ~65 | Dioxolane Ethylene Carbons (-OC H₂C H₂O-) |

Trustworthiness - 2D NMR Correlations: To definitively prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations to confirm the connectivity between the benzoyl, thiophene, and dioxolane moieties.

Conclusion: An Integrated Approach to Structural Validation

The structural confirmation of this compound is achieved through a logical and systematic application of modern spectroscopic techniques.

-

HRMS establishes the correct elemental formula, C₁₄H₁₁IO₃S, providing the foundational piece of evidence.

-

FT-IR confirms the presence of the critical functional groups, most notably the conjugated aryl ketone (C=O stretch ~1675 cm⁻¹) and the dioxolane acetal (C-O-C stretch ~1100 cm⁻¹).

-

¹H and ¹³C NMR , supported by 2D correlation experiments, provide the definitive and unambiguous map of the atomic connectivity, confirming the 2,5-substitution pattern on the thiophene ring and the attachment of the 4-iodobenzoyl and dioxolane groups.

By following the protocols and interpreting the expected data outlined in this guide, researchers and scientists can confidently verify the structure and purity of this versatile chemical intermediate, ensuring the integrity and reliability of their subsequent research and development efforts.

References

- 1. journalwjarr.com [journalwjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. Buy 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | 898778-90-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

Stability and storage conditions for 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene

An In-depth Technical Guide to the Stability and Storage of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for this compound, a heterocyclic compound of interest in pharmaceutical research and development. Drawing upon fundamental principles of organic chemistry and data from analogous structures, this document outlines the key molecular liabilities, potential degradation pathways, and recommended storage conditions to ensure the compound's integrity. Furthermore, it details robust experimental protocols for systematic stability assessment, providing researchers, scientists, and drug development professionals with the necessary framework to maintain sample quality and ensure the reliability of experimental outcomes.

Introduction: A Molecule of Interest

This compound is a polyfunctionalized heterocyclic compound featuring a central thiophene ring. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The subject molecule integrates three key functional moieties: a stable thiophene aromatic system, an iodobenzoyl group, and a dioxolane ring. The latter often serves as a protecting group for a carbonyl function.[2][3] The interplay of these groups dictates the compound's chemical reactivity, and consequently, its stability profile. Understanding these characteristics is paramount for its application in drug discovery and development, where compound integrity is non-negotiable.

Molecular Structure and Inherent Stability Considerations

The chemical architecture of this compound presents several key features that inform its stability:

-

Thiophene Core: The thiophene ring is an electron-rich aromatic system, analogous to benzene, which imparts significant overall stability to the molecule.[4][5] It is generally resistant to oxidation and alkylation.[5] However, like many aromatic systems, it can be susceptible to degradation under harsh oxidative or photolytic conditions.[6][7]

-

Dioxolane Group: The 1,3-dioxolane moiety is a cyclic acetal. Cyclic acetals are known to be stable against nucleophiles and bases, making them effective protecting groups in multi-step syntheses.[3][8] Their primary liability is hydrolysis under acidic conditions, which would regenerate the parent carbonyl compound.[2][9]

-

Iodobenzoyl Moiety: The carbon-iodine bond on the benzoyl ring is a potential site of degradation. Aromatic iodides can undergo deiodination, particularly in the presence of light, certain metals, or in vivo metabolic processes.[10] The electron-withdrawing nature of the adjacent carbonyl group can influence the stability of this bond.

Based on these structural components, a preliminary assessment suggests that the primary degradation risks are associated with acid-catalyzed hydrolysis of the dioxolane ring and potential deiodination of the iodobenzoyl group.

Potential Degradation Pathways

To ensure the long-term integrity of this compound, it is crucial to understand the likely chemical transformations it may undergo under suboptimal conditions. The following pathways represent the most probable routes of degradation.

Caption: Predicted major degradation pathways for the title compound.

Hydrolytic Degradation

The most significant anticipated degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. In the presence of moisture and an acidic environment, the acetal functionality can be cleaved to yield 2-(4-iodobenzoyl)-5-formylthiophene. This reaction is generally not favored under neutral or basic conditions.

Photolytic and Reductive Degradation

The carbon-iodine bond is susceptible to cleavage under photolytic conditions (exposure to UV or visible light). This can lead to the formation of a radical intermediate, which upon quenching, would result in the deiodinated analogue, 5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene. Similar dehalogenation can also occur under certain reductive conditions.

Recommended Storage and Handling Conditions

Based on the analysis of the compound's structural liabilities, the following storage and handling protocols are recommended to maintain its purity and stability. Supplier recommendations for this and similar compounds generally advise storage at room temperature in a well-sealed container.[11][12]

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Thiophene derivatives are generally thermally stable solids at ambient temperatures.[13][14] Avoid excessive heat to minimize the risk of any long-term thermal degradation. |

| Light | Protect from Light | The iodobenzoyl moiety is potentially photosensitive. Storage in amber vials or in the dark is crucial to prevent photolytic deiodination.[10] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | While not strictly required for short-term storage, an inert atmosphere is best practice to prevent long-term oxidative degradation of the thiophene ring. |

| Moisture | Store in a desiccated environment | The primary degradation pathway is hydrolysis of the dioxolane ring. It is critical to protect the compound from moisture.[2][3] Storage in a desiccator is highly recommended. |

| pH | Avoid acidic environments | The dioxolane group is susceptible to acid-catalyzed hydrolysis. Ensure that storage containers and any handling equipment are free from acidic residues.[9] |

Experimental Protocols for Stability Assessment

A systematic evaluation of stability should be conducted to empirically determine the degradation profile of this compound. This typically involves forced degradation (stress testing) and long-term stability studies under controlled conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways. This is a common practice in pharmaceutical development.[7]

Caption: Experimental workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water). For thermal stress, use the solid compound.

-

Stress Conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Basic: Add NaOH to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative: Add hydrogen peroxide to a final concentration of 3%. Keep at room temperature.

-

Thermal: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photolytic: Expose the solution to a controlled source of UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Collect aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize any degradation products.

Long-Term Stability Studies

Long-term stability studies are performed under the recommended storage conditions to establish the shelf-life of the compound.

Methodology:

-

Sample Preparation: Aliquot the solid compound into multiple vials made of appropriate material (e.g., amber glass).

-

Storage: Store the vials under the recommended conditions (e.g., 25°C/60% RH, protected from light).

-

Time Points: At specified intervals (e.g., 0, 3, 6, 9, 12, 24 months), remove a vial for analysis.

-

Analysis: Assay the sample for purity and the presence of any degradation products using a validated HPLC method.

Conclusion

The stability of this compound is governed by the chemical properties of its constituent functional groups. The primary risks of degradation are identified as the acid-catalyzed hydrolysis of the dioxolane ring and the potential for deiodination of the iodobenzoyl moiety, particularly under photolytic stress. Adherence to the recommended storage conditions—specifically, protection from light, moisture, and acidic environments—is critical for preserving the integrity of this valuable research compound. The implementation of systematic stability testing, including forced degradation and long-term studies, will provide the empirical data necessary to fully characterize its stability profile and establish an appropriate shelf-life, thereby ensuring the validity and reproducibility of scientific research in which it is employed.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 12. 5-(1,3-DIOXOLAN-2-YL)-2-(2-IODOBENZOYL)THIOPHENE, CasNo.898778-10-4 BOC Sciences United States [bocscichem.lookchem.com]

- 13. journalwjarr.com [journalwjarr.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and its promising role as a potential therapeutic agent, particularly as an allosteric modulator of the A1 adenosine receptor (A1AR). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Significance of Thiophene Scaffolds in Drug Discovery

Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutic agents targeting a wide array of biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] One of the most promising areas of research for thiophene-based compounds is in the modulation of G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that play crucial roles in cellular signaling and are the targets of a significant portion of modern pharmaceuticals.

Synthesis and Chemical Properties

The synthesis of this compound is conceptually based on well-established principles of organic chemistry, primarily the Friedel-Crafts acylation. This powerful reaction allows for the introduction of an acyl group onto an aromatic ring.

Proposed Synthetic Pathway

The most plausible synthetic route to the target compound involves a two-step process starting from commercially available reagents:

-

Protection of the aldehyde: 2-thiophenecarboxaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane protected intermediate, 2-(1,3-dioxolan-2-yl)thiophene. This step is crucial to prevent side reactions at the aldehyde functionality during the subsequent acylation.

-

Friedel-Crafts Acylation: The protected thiophene is then acylated with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the 4-iodobenzoyl group at the 5-position of the thiophene ring, yielding the final product.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

The following is a detailed, hypothetical protocol based on established methodologies for Friedel-Crafts acylation of thiophene derivatives. This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene

-

To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a colorless oil.

Step 2: Friedel-Crafts Acylation

-

To a cooled (0 °C) solution of 4-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane, add aluminum chloride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Potential Allosteric Modulator of the A1 Adenosine Receptor

Substituted benzoylthiophenes have emerged as a significant class of compounds in the field of pharmacology, particularly as allosteric modulators of GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site), offering a more nuanced approach to receptor modulation with the potential for greater selectivity and a reduced side-effect profile.[4]

The A1 Adenosine Receptor (A1AR) Signaling Pathway

The A1 adenosine receptor is a Gi/o-coupled GPCR that plays a critical role in regulating cardiovascular, neuronal, and inflammatory processes.[5] Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in a variety of diseases.

Caption: Simplified signaling pathway of the A1 Adenosine Receptor.

Experimental Workflow for Evaluating Allosteric Modulation

To assess the potential of this compound as a positive allosteric modulator (PAM) of the A1AR, a series of in vitro pharmacological assays can be employed.

Caption: Experimental workflow for evaluating A1AR allosteric modulators.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the effect of the test compound on the binding of a known orthosteric radioligand to the A1AR.

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 cells).

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a selective A1AR antagonist radioligand (e.g., [³H]DPCPX).

-

Add increasing concentrations of the test compound (this compound).

-

To determine non-specific binding, add a high concentration of a known A1AR antagonist (e.g., unlabeled DPCPX) to a set of wells.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound. A shift in the IC₅₀ curve of a known agonist in the presence of the test compound would indicate allosteric modulation.

-

Commercial Availability

This compound (CAS No. 898778-16-0) is available from several commercial suppliers as a research chemical. Researchers should inquire directly with the suppliers for the most current information on purity, availability, and pricing.

| Supplier | Website |

| CymitQuimica | --INVALID-LINK--[6] |

| Alfa Chemistry | --INVALID-LINK-- |

| Molbase | --INVALID-LINK--[7] |

Physicochemical and Biological Data (Hypothetical)

| Property | Value |

| CAS Number | 898778-16-0 |

| Molecular Formula | C₁₄H₁₁IO₃S |

| Molecular Weight | 386.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (typical) | >97% |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| A1AR Binding Affinity (IC₅₀) | Expected in the micromolar to nanomolar range |

| A1AR Allosteric Modulatory Effect | Potential positive allosteric modulator |

Conclusion

This compound represents a promising chemical entity for researchers in the field of drug discovery. Its thiophene core, coupled with the potential for allosteric modulation of the A1 adenosine receptor, makes it a valuable tool for investigating novel therapeutic strategies for a range of disorders. This guide has provided a comprehensive overview of its synthesis, potential applications, and the experimental methodologies required for its evaluation. As research in this area continues, it is anticipated that the full therapeutic potential of this and related compounds will be further elucidated.

References

- 1. 5-(1,3-Dioxolan-2-YL)thiophene-2-carboxylic acid | C8H8O4S | CID 129963286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 6. This compound [cymitquimica.com]

- 7. [1-(2-bromophenyl)cyclopentyl]-imidazol-1-ylmethanone89372-15-6,Purity≥97%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene for the Synthesis of Biaryl Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the Suzuki coupling of 5-(1,3-dioxolan-2-yl)-2-(4-iodobenzoyl)thiophene with arylboronic acids, a transformation of significant interest in the synthesis of complex biaryl molecules for drug discovery and development.[2] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss key considerations for successful execution and product purification.

Introduction: The Power of the Suzuki-Miyaura Coupling in Medicinal Chemistry

The ability to efficiently construct biaryl and heteroaryl structures is paramount in medicinal chemistry, as these motifs are prevalent in a vast array of pharmacologically active compounds.[3] The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has emerged as a go-to method for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][4] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1] Its impact on the field was recognized with the 2010 Nobel Prize in Chemistry.[1]

The subject of this guide, this compound, is a valuable building block. The thiophene core is a common heterocycle in pharmaceuticals, the aryl iodide provides a reactive handle for cross-coupling, and the dioxolane group protects a carbonyl functionality, allowing for selective transformations at other sites of the molecule. The successful Suzuki coupling of this substrate opens the door to a diverse library of biaryl ketones with potential therapeutic applications.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[4]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial here, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer.[4]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. The reaction conditions can be adapted for other arylboronic acids.

Materials and Reagents

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Argon or Nitrogen gas (inert atmosphere)

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (manifold or balloon)

-

Syringes and needles

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki coupling protocol.

-

Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

-

Addition of Base and Solvents: Add anhydrous potassium carbonate (2.0 eq) to the flask. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl iodide should be approximately 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl ketone.[5]

Key Reaction Parameters

| Parameter | Recommended Value/Range | Rationale |

| Aryl Iodide : Boronic Acid Ratio | 1 : 1.2-1.5 | An excess of the boronic acid is often used to drive the reaction to completion. |

| Palladium Catalyst Loading | 1-5 mol% | Lower catalyst loading is desirable for cost and environmental reasons, but higher loading may be necessary for challenging substrates. |

| Ligand | Triphenylphosphine (or other phosphine ligands) | Ligands stabilize the palladium catalyst and modulate its reactivity.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Carbonates are a good starting point. |

| Solvent System | Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is common, as water aids in the dissolution of the base and facilitates the transmetalation step. |

| Temperature | 80-100 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or product. |

| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS to determine the point of completion. |

Considerations and Troubleshooting

-

Dioxolane Stability: The 1,3-dioxolane protecting group is generally stable under the basic conditions of the Suzuki coupling.[6] However, it is sensitive to acidic conditions, so care should be taken during workup to avoid prolonged exposure to strong acids.[6]

-

Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Using high-purity reagents and solvents, and maintaining an inert atmosphere, is crucial for catalytic activity.

-

Purification Challenges: The polarity of the biaryl ketone product will depend on the nature of the coupled aryl group. A careful selection of the eluent system for column chromatography is necessary to achieve good separation from any remaining starting materials and byproducts. Recrystallization can also be an effective purification method for solid products.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl compounds. The protocol detailed herein for the coupling of this compound provides a solid foundation for researchers in drug discovery to access a diverse range of novel chemical entities. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can successfully employ this powerful transformation in their synthetic endeavors.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Application Notes & Protocols: Palladium-Catalyzed Heck Coupling of 2-Acylthiophenes with Iodoarene Precursors

Introduction: Strategic Synthesis of 2-Aroyl-5-Arylthiophenes

The Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in both academic and industrial settings for the construction of complex molecular architectures.[2] This guide focuses on a specific, high-value application: the Heck coupling of 2-acylthiophenes with iodoarene precursors. The resulting 2-aroyl-5-arylthiophene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in pharmaceuticals, agrochemicals, and organic electronic materials.

The presence of the electron-withdrawing acyl group at the 2-position of the thiophene ring serves a dual purpose: it activates the C5-H bond for direct arylation-type Heck reactions and directs the coupling to this specific position, ensuring high regioselectivity.[3] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights into optimizing this crucial transformation for researchers in drug development and chemical synthesis.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The reaction is initiated by the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[1]

The primary steps are:

-

Oxidative Addition: The active L₂Pd(0) catalyst inserts into the aryl-iodide bond of the iodoarene precursor. This is typically the rate-determining step and forms a square planar Pd(II) complex. The reactivity trend for the halide is I > Br > Cl, making iodoarenes highly effective substrates for this step.[2][4]

-

Olefin Coordination and Insertion: The 2-acylthiophene (the "olefin" in this context) coordinates to the palladium center. This is followed by a syn-migratory insertion of the thiophene into the Pd-Aryl bond. This step forms the new carbon-carbon bond and establishes the regiochemistry of the product.

-

β-Hydride Elimination: A hydrogen atom from the C5 position of the thiophene ring is eliminated and transferred to the palladium center, forming a palladium-hydride species and releasing the arylated thiophene product.

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the catalytically active Pd(0) species from the L₂Pd(II)(H)I complex, closing the catalytic cycle.[1][4][5]

The Neutral vs. Cationic Pathway

The specific mechanistic route can be influenced by the nature of the halide and ligands.

-

Neutral Pathway: Generally followed with aryl halides (I, Br, Cl). A neutral ligand (L) dissociates to allow for olefin coordination. This pathway is common for the conditions described herein, especially with monodentate phosphine ligands like PPh₃ or in ligand-less systems.[2][4]

-

Cationic Pathway: More common with aryl triflates (Ar-OTf). The weakly coordinating triflate anion dissociates, creating a cationic palladium intermediate. This pathway is often favored when using bidentate phosphine ligands.[4][6]

For the coupling of iodoarenes, the neutral pathway is the predominant mechanism.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Heck coupling hinges on the careful selection of several key components. The causality behind each choice is critical for robust and reproducible results.

| Parameter | Component Choices | Expertise & Rationale |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, cost-effective, and air-stable Pd(II) precatalyst. It is readily reduced in situ by phosphine ligands, amines, or solvents like DMF to the active Pd(0) species.[1][5] For sensitive substrates, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous but is more costly and air-sensitive. |

| Ligand | PPh₃, P(o-tol)₃, dppf, or None ("Ligand-less") | Role: Ligands stabilize the Pd(0) center, prevent precipitation of palladium black, and modulate reactivity.[5] Choice: For highly reactive iodoarenes, the reaction can sometimes proceed without a ligand, especially at higher temperatures.[7] However, adding a simple monodentate phosphine like triphenylphosphine (PPh₃) often improves catalyst lifetime and yield. Bulky electron-rich phosphines can accelerate oxidative addition.[8] |

| Base | K₂CO₃, NaOAc, Et₃N, DIPEA | Role: The base is stoichiometric and non-negotiable. Its primary function is to neutralize the HI formed during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[4][5] Choice: Inorganic bases like K₂CO₃ or NaOAc are effective and inexpensive. Organic amine bases like triethylamine (Et₃N) can also act as a reducing agent for the Pd(II) precatalyst.[4] The choice can influence reaction kinetics and should be optimized. |

| Solvent | DMF, DMAc, NMP, Acetonitrile | Role: The solvent must solubilize all components at the reaction temperature and should be polar and aprotic. Choice: DMF and DMAc are excellent choices due to their high boiling points and ability to dissolve a wide range of organic and inorganic reagents.[5][9] They can also help stabilize the catalytic species. |

| Additive | TBAB (Tetrabutylammonium bromide) | Role: In some phosphine-free systems, a phase-transfer catalyst like TBAB can stabilize the palladium nanoparticles that are thought to be the active catalytic species, leading to improved yields and reaction rates.[3] |

| Temperature | 100 - 150 °C | Rationale: Heck reactions typically require elevated temperatures to drive the reaction, particularly the oxidative addition and reductive elimination steps.[10] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the catalyst or substrates. |

Standard Protocol: Heck Coupling of 2-Acetylthiophene and Iodobenzene

This protocol provides a reliable starting point for the synthesis of 5-phenyl-2-acetylthiophene.

Materials & Reagents:

-

2-Acetylthiophene

-

Iodobenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or oven-dried round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Procedure:

-